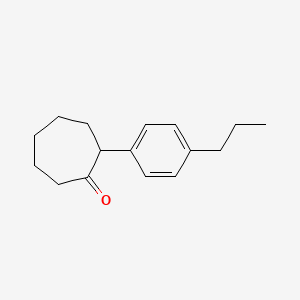
3,5-Dichloropyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloropyridine-2-thiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is attached at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine-2-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, starting from 2-aminopyridine, chlorination can yield 2-amino-3,5-dichloropyridine, which can then be further modified to introduce the thiol group . Another method involves the nucleophilic substitution of chlorinated pyridines with sulfur-containing nucleophiles under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloropyridine-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions include substituted pyridines, disulfides, sulfonic acids, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
3,5-Dichloropyridine-2-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
3,5-Dichloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
2,3-Dichloropyridine: Similar structure but different substitution positions, leading to different chemical properties and reactivity.
Uniqueness
3,5-Dichloropyridine-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H3Cl2NS |
|---|---|
Peso molecular |
180.05 g/mol |
Nombre IUPAC |
3,5-dichloro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Clave InChI |
QJISUYXAYWGCGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)NC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)







